4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a benzyl group at the 4-position and a 3-(trifluoromethyl)benzylthio moiety at the 5-position of the thiadiazole ring. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, which is critical for optimizing pharmacokinetic properties in drug discovery . The thiadiazole ring contributes to electronic delocalization, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-benzyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3OS2/c25-24(26,27)20-8-4-7-18(14-20)15-32-23-30-29-22(33-23)28-21(31)19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGLCCPFIVPSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via nucleophilic substitution reactions using trifluoromethylbenzyl halides.
Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the benzyl substituents.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Synthesis of 4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
The synthesis typically involves a multi-step reaction process:
- Formation of Thiadiazole Derivative : The initial step includes the reaction of 3-(trifluoromethyl)benzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of a base (e.g., potassium carbonate) and a solvent such as dimethylformamide (DMF).
- Benzoylation : The thiadiazole intermediate is then subjected to benzoylation using benzoyl chloride to yield the final product.
Biological Activities
Research has indicated that compounds similar to this compound exhibit significant biological activities:
Antimicrobial Activity
Studies have shown that thiadiazole derivatives can possess potent antimicrobial properties. For instance, similar compounds have been evaluated against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell functions or inhibition of essential enzymes .
Anticancer Potential
Thiadiazole derivatives have also been investigated for their anticancer activities. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer). The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against tumor cells .
Case Studies
- Antimicrobial Screening : A study evaluated a series of thiadiazole derivatives for antimicrobial activity using standard methods against both Gram-positive and Gram-negative bacteria. Results indicated that modifications in the thiadiazole structure significantly influenced antimicrobial potency .
- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of related compounds using the Sulforhodamine B assay on MCF7 cells. The study concluded that certain derivatives exhibited IC50 values indicating promising anticancer potential .
Mechanism of Action
The mechanism of action of 4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein. The thiadiazole ring may participate in hydrogen bonding or other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of analogous 1,3,4-thiadiazole derivatives:
Physicochemical Properties
Biological Activity
The compound 4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a novel class of thiadiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 486.5 g/mol. The compound features a thiadiazole ring , which is known for its significant pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
- In vitro cytotoxicity tests against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated significant inhibitory effects with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | MCF-7 | 10.5 |
| 4i | HepG2 | 12.0 |
These findings suggest that modifications to the thiadiazole structure can enhance anticancer efficacy.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties . Compounds similar to the target compound have been evaluated for their effectiveness against various bacterial strains:
- Studies reported high activity against Staphylococcus aureus and E. coli , with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| E. coli | 16 |
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiadiazoles exhibit a range of other biological activities:
- Anti-inflammatory : Compounds have shown potential in reducing inflammation markers in vitro.
- Antiparasitic : Some derivatives have demonstrated effectiveness against parasitic infections, particularly Leishmania species .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells .
- Immune Modulation : Thiadiazole compounds may enhance immune responses against infections through increased production of reactive oxygen species (ROS).
Case Studies
Several case studies have been conducted to explore the efficacy of thiadiazole derivatives:
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Reflux conditions for thiadiazole formation ensure complete cyclization.
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .
Advanced: How can structure-activity relationship (SAR) studies evaluate the role of the trifluoromethyl group in bioactivity?
Answer:
To assess the trifluoromethyl group’s impact:
Analog Synthesis : Prepare derivatives with substituents like -CH₃, -Cl, or -CF₂H at the benzyl position .
Biological Assays :
- Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to correlate substituent effects .
- Enzyme Inhibition : Evaluate inhibition of PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens, via spectrophotometric assays .
Computational Analysis :
- Docking Studies : Use AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., PFOR active site) .
- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .
Key Finding : The -CF₃ group enhances lipophilicity and metabolic stability, often improving IC₅₀ values by 2–5× compared to -CH₃ analogs .
Basic: Which analytical techniques are most reliable for confirming purity and structure?
Answer:
Critical techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm; thiadiazole C=N at δ 160–165 ppm) .
Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₁₈F₃N₃OS₂: calc. 518.0821, obs. 518.0825) .
HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O gradient, λ = 254 nm) .
Elemental Analysis : Match experimental vs. theoretical C/H/N/S percentages (error <0.3%) .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
Address discrepancies via:
Assay Standardization :
- Use consistent cell lines (e.g., ATCC-certified HeLa) and passage numbers.
- Normalize IC₅₀ calculations to reference drugs (e.g., doxorubicin for anticancer assays) .
Orthogonal Validation :
- Confirm antimicrobial activity with both MIC (broth dilution) and disk diffusion assays .
Meta-Analysis :
- Pool data from ≥3 independent studies to identify trends (e.g., logP vs. IC₅₀ correlation) .
Proteomic Profiling :
- Use SILAC (stable isotope labeling) to identify off-target effects that may explain variability .
Case Study : Discrepancies in antiparasitic activity (IC₅₀ = 1–10 µM) were resolved by controlling assay oxygen levels, as the compound targets anaerobic enzymes .
Advanced: How can in silico methods predict pharmacokinetic properties?
Answer:
Integrate computational tools with experimental
ADMET Prediction :
- SwissADME : Predict logP (2.8–3.5), BBB permeability (CNS < -2), and CYP450 inhibition .
- pkCSM : Estimate oral bioavailability (30–50% due to high molecular weight >500 Da) .
Molecular Dynamics (MD) :
- Simulate binding stability of the benzamide moiety to serum albumin (PDB: 1AO6) over 100 ns trajectories .
Metabolite Prediction :
- Use GLORYx to identify likely Phase I metabolites (e.g., thioether oxidation to sulfoxide) .
Validation : Cross-check predictions with in vitro microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .
Basic: What are the key considerations for designing cytotoxicity assays?
Answer:
Cell Line Selection : Prioritize panels (e.g., NCI-60) to assess tissue-specific effects .
Control Compounds : Include positive controls (e.g., cisplatin for apoptosis) and vehicle controls (e.g., DMSO <0.1%) .
Endpoint Selection :
- MTT Assay : Measure mitochondrial activity at 48–72 hours.
- Annexin V/PI Staining : Differentiate apoptosis vs. necrosis .
Dose Range : Test 0.1–100 µM in triplicate to capture full dose-response curves .
Pitfall Avoidance : Pre-filter compounds at 10 µM to exclude false positives from aggregation-based toxicity .
Advanced: How to design experiments for target identification as a biochemical probe?
Answer:
Affinity Purification :
- Immobilize the compound on NHS-activated Sepharose for pull-down assays in cell lysates .
Chemical Proteomics :
- Use SILAC or TMT labeling to quantify enriched proteins (e.g., kinases, phosphatases) .
Cellular Thermal Shift Assay (CETSA) :
- Monitor target protein stabilization after heating (55–65°C) via Western blot .
CRISPR Knockout Validation :
- Generate KO cell lines for candidate targets and assess resistance to compound treatment .
Example : A related benzamide probe was shown to bind tubulin via CETSA, explaining its antimitotic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
